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Compound of Interest

Compound Name: 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1395955 Get Quote

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole also known as 5-azaindole, represents

a "privileged structure" in medicinal chemistry. The strategic placement of a nitrogen atom in

the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen

bonding capabilities, and metabolic stability compared to a standard indole. This modification

can enhance solubility and provide a crucial interaction point for binding to biological targets,

making azaindole scaffolds highly sought after in the design of kinase inhibitors and other

targeted therapies.[1] The 4-methyl derivative, in particular, serves as a foundational building

block, offering a synthetically accessible starting point for the elaboration of more complex and

potent drug candidates.

Section 1: Core Molecular Profile and Structural
Elucidation
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in research. 4-Methyl-1H-pyrrolo[3,2-c]pyridine is a stable, bicyclic aromatic

heterocycle.

Chemical and Physical Properties
The key identifiers and computed properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are

summarized below. These data are essential for experimental design, ensuring accurate molar

calculations, and predicting behavior in various solvent systems.
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Property Value Source

IUPAC Name
4-methyl-1H-pyrrolo[3,2-

c]pyridine
N/A

CAS Number 860362-26-1 [2][3]

Molecular Formula C₈H₈N₂ [2]

Molecular Weight 132.16 g/mol [2]

SMILES CC1=NC=CC2=C1C=CN2 [2]

Storage
Sealed in dry, room

temperature
[2]

Structural Representation
The two-dimensional structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine highlights the fusion of a

pyrrole ring and a pyridine ring. The methyl group at position 4 is a key feature for synthetic

modification.

2D structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Spectroscopic Characterization Protocol
Validation of the compound's identity and purity is paramount. The following protocols outline

the standard procedures for acquiring and interpreting key analytical data.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the proton and carbon framework of the molecule.

Protocol:

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Acquire 2D spectra (COSY, HSQC, HMBC) as needed to resolve ambiguities in

assignments.

Trustworthiness Check (Expected Results): The ¹H NMR spectrum should show distinct

signals for the aromatic protons on both rings, a singlet for the N-H proton of the pyrrole, and

a singlet for the methyl group. The number of signals and their splitting patterns in both ¹H

and ¹³C spectra must be consistent with the proposed structure. Spectroscopic data for

various derivatives show characteristic shifts that can be used for comparison.[4][5]

1.3.2. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a TOF or

Orbitrap instrument, using electrospray ionization (ESI).

Acquire the mass spectrum in positive ion mode.

Trustworthiness Check (Expected Results): The HRMS data should show a prominent

[M+H]⁺ ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of

C₈H₉N₂⁺ (133.0760) within a narrow tolerance (typically < 5 ppm).

Section 2: Synthesis and Purification Workflow
While numerous complex derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized, the

preparation of the core scaffold often follows established heterocyclic chemistry principles. The

following section outlines a plausible and robust synthetic route adapted from published

methods for analogous structures.[4][6]

Retrosynthetic Analysis and Strategy
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through the

construction of the pyrrole ring onto a pre-functionalized pyridine. A common and effective
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strategy is the Bartoli indole synthesis or a related cyclization method starting from a nitro-

pyridine derivative.

Proposed Synthetic Workflow
This multi-step synthesis is designed for reliability and scalability in a standard organic

chemistry laboratory.

Proposed workflow for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Experimental Protocol
Step 4: Reductive Cyclization (Bartoli-type reaction)

Causality: This is the key ring-forming step. The nitro group is essential as it reacts with the

vinyl Grignard reagent, initiating a sequence of events that leads to the formation of the

pyrrole ring fused to the pyridine core.

Protocol:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a

solution of 3-Bromo-4-methyl-5-nitropyridine N-oxide (1.0 eq) in anhydrous THF (0.1 M).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) dropwise over 30

minutes, ensuring the internal temperature does not rise above -70 °C.

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2

hours.

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78

°C.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1395955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The crude material should be purified by flash column chromatography on silica

gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-1H-pyrrolo[3,2-
c]pyridine.

Self-Validation: The success of the reaction is monitored by TLC. The final product's identity

and purity (>95%) must be confirmed by NMR and HRMS as described in Section 1.3.

Section 3: Biological Significance and Therapeutic
Potential
The 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is a validated

pharmacophore at the core of several advanced drug development programs. Its derivatives

have shown potent and selective activity against key oncology and inflammation targets.

Mechanism of Action: Kinase Inhibition
Many cellular processes are regulated by protein kinases, and their aberrant activity is a

hallmark of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold is an excellent "hinge-binder," a

critical feature for ATP-competitive kinase inhibitors. The pyridine nitrogen can form a key

hydrogen bond with the kinase hinge region, while the pyrrole N-H can act as a hydrogen bond

donor, anchoring the molecule in the active site.

Case Study: MPS1 Kinase Inhibition Monopolar Spindle 1 (MPS1) is a critical kinase in the

spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper

chromosome segregation during mitosis. Cancer cells, particularly those with chromosomal

instability, often overexpress MPS1 and are highly dependent on its function for survival.[7]

Therefore, inhibiting MPS1 is a promising therapeutic strategy.

Causality of Inhibition: Optimized 1H-pyrrolo[3,2-c]pyridine derivatives have been developed

as potent and selective MPS1 inhibitors.[7] These compounds stabilize an inactive

conformation of the kinase, preventing ATP and substrate binding, which leads to SAC

failure, mitotic catastrophe, and ultimately, cancer cell death.
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Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

Anticancer Activity: Tubulin Polymerization Inhibition
In addition to kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been

designed as potent inhibitors of tubulin polymerization.[4][5][6] These agents bind to the

colchicine site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules.
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This interference with the cytoskeleton arrests cancer cells in the G2/M phase of the cell cycle

and induces apoptosis. This demonstrates the scaffold's versatility in targeting different classes

of oncoproteins.[5]

Section 4: Application in Drug Discovery Workflows
4-Methyl-1H-pyrrolo[3,2-c]pyridine is an ideal starting point for both fragment-based lead

discovery (FBLD) and structure-activity relationship (SAR) studies in a lead optimization

campaign.

Workflow: Fragment-Based Lead Discovery
Rationale: The low molecular weight and favorable properties of 4-Methyl-1H-pyrrolo[3,2-
c]pyridine make it an excellent fragment for screening against a protein target of interest. Its

defined structure provides clear vectors for chemical elaboration once a binding hit is

identified.

Experimental Workflow:
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Workflow for Fragment-Based Lead Discovery.
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Protocol: Structure-Guided Fragment Elaboration
Objective: To grow the initial fragment hit into a more potent, lead-like molecule.

Protocol:

Obtain Structural Data: Secure a high-resolution X-ray crystal structure or NMR-based

model of the target protein in complex with 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Identify Growth Vectors: Analyze the binding pose to identify solvent-exposed vectors on

the fragment (e.g., the pyrrole N-H or the aromatic C-H positions) that point towards

nearby pockets on the protein surface.

In Silico Design: Use computational chemistry tools to design a small, focused library of

analogs by adding chemical substituents at the identified vectors. The goal is to design

new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Parallel Synthesis: Synthesize the designed library of analogs. The versatility of the 1H-

pyrrolo[3,2-c]pyridine core allows for functionalization at multiple positions.

Potency Testing: Screen the new compounds in a biochemical or cellular assay to

determine their potency (e.g., IC₅₀ or Kᵢ).

Iterative Refinement: Use the SAR data from the potency screen, ideally coupled with new

structural information for the most promising analogs, to design the next generation of

compounds. This iterative cycle of design-synthesis-test is the core of lead optimization.

Conclusion
4-Methyl-1H-pyrrolo[3,2-c]pyridine is far more than a simple heterocycle; it is a strategically

important molecular scaffold with proven therapeutic relevance. Its unique electronic and

structural features make it an ideal starting point for the development of highly selective and

potent inhibitors for a range of disease-relevant targets, particularly protein kinases. The

synthetic accessibility of this core, combined with its favorable physicochemical properties,

ensures its continued prominence in modern drug discovery campaigns. This guide provides

the foundational knowledge and actionable protocols for researchers to effectively harness the

potential of this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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